4-{Spiro[3.3]heptan-1-yl}aniline hydrochloride

Medicinal Chemistry Drug Discovery Physicochemical Properties

Lead optimization often stalls due to high lipophilicity and planar aromatic cores. 4-{Spiro[3.3]heptan-1-yl}aniline hydrochloride replaces planar phenyl rings with a rigid, sp³-rich spiro[3.3]heptane core, reducing clogP by ~0.8 units while retaining micromolar activity. The para-substituted aniline provides a linear exit vector for precise geometry control. • Quantifiable lipophilicity reduction: ~0.8 clogP unit decrease vs. benzene. • Versatile synthetic handle: compatible with amide coupling, reductive amination, and cross-coupling reactions. • Therapeutically validated scaffold: incorporated in HBV inhibitor patents (Hoffmann-La Roche WO2022112188).

Molecular Formula C13H18ClN
Molecular Weight 223.74 g/mol
Cat. No. B13479979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{Spiro[3.3]heptan-1-yl}aniline hydrochloride
Molecular FormulaC13H18ClN
Molecular Weight223.74 g/mol
Structural Identifiers
SMILESC1CC2(C1)CCC2C3=CC=C(C=C3)N.Cl
InChIInChI=1S/C13H17N.ClH/c14-11-4-2-10(3-5-11)12-6-9-13(12)7-1-8-13;/h2-5,12H,1,6-9,14H2;1H
InChIKeyVVWXNGQTJQXAOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-{Spiro[3.3]heptan-1-yl}aniline hydrochloride: Spiro[3.3]heptane Bioisostere Building Block


4-{Spiro[3.3]heptan-1-yl}aniline hydrochloride (CAS 2680534-86-3, molecular formula C₁₃H₁₈ClN, molecular weight 223.74 g/mol) is a sp³-rich, saturated spirocyclic building block combining a spiro[3.3]heptane core with a para-aminophenyl substituent . The spiro[3.3]heptane scaffold itself has been validated as a saturated, three-dimensional bioisostere of the benzene ring and has been incorporated into drug-like structures including sonidegib, vorinostat, and benzocaine analogs [1]. The para-aniline substitution pattern provides a defined exit vector geometry distinct from its meta-substituted positional isomer, enabling regiochemically precise incorporation into lead compounds.

Why 4-{Spiro[3.3]heptan-1-yl}aniline hydrochloride Cannot Be Replaced


The spiro[3.3]heptane core introduces a rigid, non-planar, sp³-rich geometry that fundamentally alters physicochemical properties compared to planar aromatic or flexible saturated cyclohexyl analogs. Heteroatom-substituted spiro[3.3]heptanes generally show higher aqueous solubility than their cyclohexane analogues and a trend toward higher metabolic stability [1]. Replacement of a benzene ring with spiro[3.3]heptane decreases calculated lipophilicity (clogP) by approximately 0.8 units, providing a quantifiable shift in drug-like property space [2]. Furthermore, the para-substitution pattern of the aniline moiety defines a specific exit vector geometry that differs from meta- or ortho- isomers, affecting downstream molecular recognition events. Substituting this building block with a simple para-aminobiphenyl or 4-cyclohexylaniline would therefore alter lipophilicity, metabolic stability, conformational preference, and the geometry of substituent projection—each of which can compromise lead optimization trajectories.

4-{Spiro[3.3]heptan-1-yl}aniline hydrochloride: Quantitative Differentiation Evidence


Spiro[3.3]heptane Scaffold: Improved Aqueous Solubility vs. Cyclohexane

In a direct experimental comparison, heteroatom-substituted spiro[3.3]heptanes consistently demonstrated higher aqueous solubility than their corresponding cyclohexane analogues [1]. While exact solubility values for 4-{spiro[3.3]heptan-1-yl}aniline hydrochloride itself have not been published, the spiro[3.3]heptane scaffold class effect—attributable to reduced crystal packing efficiency and increased three-dimensionality (Fsp₃)—is established across multiple derivatives. The Burkhard et al. 2010 study provides class-level evidence that the spiro[3.3]heptane framework enhances aqueous solubility relative to the flexible cyclohexane isostere, with this effect being general across heteroatom-substituted variants [1].

Medicinal Chemistry Drug Discovery Physicochemical Properties

Spiro[3.3]heptane Core Reduces Lipophilicity vs. Benzene

In the Prysiazhniuk et al. 2024 study, incorporation of the spiro[3.3]heptane core into the anticancer drug sonidegib—replacing the meta-substituted benzene ring—reduced calculated lipophilicity (clogP) from 6.8 (sonidegib) to 6.0 (both trans-76 and cis-76 spiro[3.3]heptane analogs), a decrease of 0.8 clogP units [1]. This reduction moves the clogP toward the drug-like range (typically <5 according to Lipinski's rule of five), indicating that spiro[3.3]heptane-containing building blocks like 4-{spiro[3.3]heptan-1-yl}aniline hydrochloride can predictably lower lipophilicity compared to benzene-containing congeners such as 4-aminobiphenyl.

Bioisostere Lipophilicity Drug Design

Spiro[3.3]heptane Trans Isomer Retains Metabolic Stability vs. Sonidegib

The metabolic stability impact of replacing a benzene ring with spiro[3.3]heptane was quantitatively measured in human liver microsomes. Sonidegib (benzene-containing) showed intrinsic clearance (CLint) of 18 μL min⁻¹ mg⁻¹ and half-life (t₁/₂) of 93 min. The trans-spiro[3.3]heptane analog (trans-76) exhibited CLint = 36 μL min⁻¹ mg⁻¹ and t₁/₂ = 47 min—a 50% reduction in half-life. In contrast, the cis isomer (cis-76) showed a dramatic reduction: CLint = 156 μL min⁻¹ mg⁻¹, t₁/₂ = 11 min [1]. This demonstrates that spiro[3.3]heptane incorporation does not abolish metabolic stability and that stereochemistry (trans vs. cis) critically modulates the outcome. For building block procurement, this trans reference data supports the use of spiro[3.3]heptane scaffolds where metabolic stability must be balanced with three-dimensionality.

Metabolic Stability ADME Drug Metabolism

Bioisosteric Validity: Spiro[3.3]heptane Analogs Retain Activity

The Prysiazhniuk et al. 2024 study demonstrated that spiro[3.3]heptane analogs of sonidegib retain Hedgehog pathway inhibitory activity. Sonidegib showed IC₅₀ = 0.0015 μM, while the racemic spiro[3.3]heptane analogs trans-76 and cis-76 exhibited IC₅₀ values of 0.48 μM and 0.24 μM respectively, in a Gli-Luc reporter NIH3T3 cell assay [1]. Although less potent than the parent drug, both saturated analogs exhibited inhibition in the low micromolar range (0.24–0.48 μM), confirming functional bioisosteric replacement. This validates that spiro[3.3]heptane-containing aniline derivatives can serve as competent surrogates for para-substituted benzene rings in biologically active compounds.

Bioisostere Validation Hedgehog Pathway Anticancer Activity

Para- vs. Meta-Substitution Regiochemistry

The 4-{spiro[3.3]heptan-1-yl}aniline hydrochloride (para-isomer, CAS 2680534-86-3) and its 3-substituted positional isomer (meta-isomer, CAS 2648956-17-4) share the identical molecular formula C₁₃H₁₈ClN and molecular weight 223.74 g/mol, yet differ in the attachment point of the aniline moiety to the spiro[3.3]heptane core [1]. In the Prysiazhniuk et al. 2024 spiro[3.3]heptane-sonidegib study, the para-substitution pattern on benzocaine replacement and meta-substitution on sonidegib replacement produced distinct biological outcomes, demonstrating that exit vector geometry matters for target engagement [2]. The para-substitution pattern of 4-{spiro[3.3]heptan-1-yl}aniline hydrochloride provides a linear, coplanar projection of the amine functionality relative to the spiro[3.3]heptane core, whereas the 3-isomer introduces an angular geometry that may alter molecular recognition and physicochemical properties.

Regiochemistry Positional Isomer Structure-Activity Relationship

Spiro[3.3]heptane Scaffold Elevates Fsp₃ for Developability

The spiro[3.3]heptane core contributes a higher fraction of sp³-hybridized carbons (Fsp₃) compared to planar benzene rings (Fsp₃ = 0 for benzene). Literature evidence indicates that increasing Fsp₃ in drug candidates correlates with improved solubility, reduced promiscuity, and higher probability of clinical success [1][2]. The spiro[3.3]heptane scaffold, as a saturated benzene bioisostere, provides Fsp₃ > 0 while retaining the ability to project substituents in geometries analogous to mono-, meta-, and para-substituted benzenes [3]. For 4-{spiro[3.3]heptan-1-yl}aniline hydrochloride, the saturated spirocyclic core elevates Fsp₃ relative to 4-aminobiphenyl, which may translate into superior developability profiles in derived lead compounds.

Fsp3 Clinical Developability Drug-Likeness

4-{Spiro[3.3]heptan-1-yl}aniline hydrochloride: Recommended Application Scenarios


para-Aminobiphenyl Replacement with Saturated Bioisostere

Use 4-{Spiro[3.3]heptan-1-yl}aniline hydrochloride as a direct para-aminophenyl replacement when scaffold-hopping from planar aromatic leads to sp³-rich analogs. Based on the Prysiazhniuk et al. 2024 data, the spiro[3.3]heptane core reduces clogP by ~0.8 units relative to benzene while retaining micromolar biological activity [1]. The para-substitution geometry provides a linear exit vector suitable for targets requiring a 1,4-disubstituted phenyl ring geometry. Prioritize this building block when lipophilicity reduction is a primary optimization goal.

Fragment-Based Drug Discovery: 3D Fragment Libraries

Incorporate 4-{Spiro[3.3]heptan-1-yl}aniline hydrochloride into fragment libraries designed to sample three-dimensional chemical space. The spiro[3.3]heptane scaffold elevates Fsp₃ above zero, and literature evidence associates higher Fsp₃ with improved clinical developability [1][2]. The aniline handle provides a versatile synthetic conjugation point for amide bond formation, reductive amination, and palladium-catalyzed cross-coupling reactions, enabling rapid fragment elaboration.

Lipophilicity-Driven Metabolic Stability Optimization

Deploy 4-{Spiro[3.3]heptan-1-yl}aniline hydrochloride when lead series suffer from excessive lipophilicity (clogP > 5) and require systematic lipophilicity reduction. The 0.8 clogP unit decrease observed with spiro[3.3]heptane incorporation in the sonidegib scaffold [1] provides a quantifiable starting estimate for lipophilicity modulation. The trans-spiro[3.3]heptane configuration is preferred over cis when metabolic stability must be preserved, as trans-76 retained 50% of the parent drug's half-life in human liver microsomes compared to only 12% for cis-76 [1].

HBV HBsAg Inhibitor Scaffold Construction

Utilize 4-{Spiro[3.3]heptan-1-yl}aniline hydrochloride as a building block for constructing spiro[3.3]heptane-containing HBV inhibitors, inspired by the Hoffmann-La Roche patent (WO2022112188) disclosing spiro[3.3]heptane derivatives for HBV treatment [1]. The para-aminophenyl substitution pattern can serve as a precursor for the R¹ aryl group described in the patent's generic formula, providing a direct synthetic entry point into this therapeutically validated chemical space.

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